molecular formula C10H10Cl2 B2377850 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene CAS No. 1082562-88-6

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2377850
CAS No.: 1082562-88-6
M. Wt: 201.09
InChI Key: KOIYZWDKDIGNLU-UHFFFAOYSA-N
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Description

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of tetralin with the molecular formula C10H10Cl2 . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in drug discovery, found in a range of therapeutic agents . For instance, tetralin-based structures are present in certain classes of anthracycline antibiotics and other investigated anticancer agents . The presence of two chlorine atoms on the aromatic ring provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to develop more complex molecules for biological screening. The compound's structure, featuring a partially hydrogenated naphthalene core, contributes to its properties as a hydrogen-donor solvent in various chemical processes . Researchers utilize this and similar chlorinated tetrahydronaphthalenes as key precursors in the synthesis of compounds for pharmacological evaluation, including studies targeting serotonin receptors and in the development of potential antiproliferative agents . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the relevant safety data sheet prior to handling.

Properties

IUPAC Name

1,7-dichloro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYZWDKDIGNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 7 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

    Substitution Reactions: Products include various substituted tetrahydronaphthalenes.

    Oxidation Reactions: Products include naphthalene derivatives.

    Reduction Reactions: Products include different tetrahydronaphthalene derivatives.

Scientific Research Applications

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-dichloro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Chlorine

The position of chlorine substituents significantly impacts physicochemical properties. For example:

  • 5,6-Dichloro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₀Cl₂) is a positional isomer with chlorine atoms at the 5- and 6-positions. The 1,7-dichloro isomer likely exhibits lower symmetry and different dipole moments due to the wider separation of chlorine atoms, which may reduce steric hindrance but increase electronic delocalization effects compared to the 5,6-isomer .
  • 1-Chloro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁Cl) lacks a second chlorine atom, resulting in lower molecular weight (170.65 g/mol) and reduced polarity. Studies show that mono-chloro derivatives undergo solvolysis at slower rates compared to di-substituted analogs due to diminished electron-withdrawing effects .
Table 1: Structural and Physical Properties of Selected Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Dipole Moment (Debye) Reactivity in Solvolysis
1,7-Dichloro-1,2,3,4-tetrahydronaphthalene 201.10 ~220–240* ~2.5–3.0* Moderate–High
5,6-Dichloro-1,2,3,4-tetrahydronaphthalene 201.10 ~210–230* ~3.0–3.5 High
1-Chloro-1,2,3,4-tetrahydronaphthalene 170.65 207 ~1.8–2.2 Low
Parent compound (1,2,3,4-tetrahydronaphthalene) 132.20 207 0.6–1.0 N/A

*Estimated based on analogous structures .

Substituent-Type Variations

Chlorine vs. Methyl Groups
  • 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₂₀, MW 188.31 g/mol) replaces chlorine with methyl groups. Methyl substituents are electron-donating , increasing electron density on the aromatic ring and reducing polarity. This results in lower boiling points (~180–200°C) compared to chlorinated analogs due to weaker intermolecular forces .
  • 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene (C₁₂H₁₆, MW 160.26 g/mol) exhibits similar steric effects but lacks the electron-withdrawing properties of chlorine, leading to higher solubility in nonpolar solvents .
Chlorine vs. Amine Groups
  • 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride (C₁₀H₁₆Cl₂N₂, MW 235.16 g/mol) replaces chlorine with amine groups. The presence of basic amino groups increases water solubility and enables hydrogen bonding, contrasting sharply with the hydrophobic nature of dichloro derivatives .

Spectroscopic and Reactivity Comparisons

  • INS Spectra: Chlorinated derivatives like 1,7-dichloro-tetrahydronaphthalene show distinct inelastic neutron scattering (INS) profiles compared to non-chlorinated analogs (e.g., tetrahydroanthracene), with shifts attributed to C–Cl vibrational modes .
  • Solvolysis Reactivity: The 1,7-dichloro derivative is expected to undergo solvolysis faster than mono-chloro analogs due to enhanced carbocation stabilization from adjacent chlorine atoms. However, it is slower than β-hydroxy-substituted derivatives, which benefit from resonance stabilization .

Market and Industrial Relevance

  • 1,2,3,4-Tetrahydronaphthalene (CAS 119-64-2) is widely used as a solvent and synthetic intermediate, with a global market price of $2,200/license for analytical reports . In contrast, specialized dichloro derivatives like 1,7-dichloro-tetrahydronaphthalene are niche products, often synthesized on-demand for pharmaceutical or materials research .

Biological Activity

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene (DCTN) is a chlorinated derivative of tetrahydronaphthalene that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of DCTN, including its mechanisms of action, cytotoxic effects, and relevant case studies.

  • Chemical Formula : C10H8Cl2
  • Molecular Weight : 201.08 g/mol
  • CAS Number : 1082562-88-6

The biological activity of DCTN can be attributed to several mechanisms:

  • Antioxidant Activity : DCTN has been shown to scavenge free radicals and chelate metal ions, which helps protect cells from oxidative damage. This property is crucial for its potential use in preventing cellular aging and various diseases associated with oxidative stress.
  • Cytotoxic Effects : Research indicates that DCTN exhibits cytotoxicity against certain cancer cell lines. For instance, studies have demonstrated that compounds derived from tetrahydronaphthalene structures can inhibit the growth of MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) cell lines .

Biological Activity Data

The following table summarizes the cytotoxic effects of DCTN and related compounds on various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-716.3
HepG234.3
LU8.0

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several tetrahydronaphthalene derivatives against various cancer cell lines. The results indicated that DCTN had significant activity against MCF-7 and HepG2 cells with IC50 values indicating moderate potency .
  • Mechanistic Studies : Another investigation focused on the mechanism by which DCTN induces apoptosis in cancer cells. It was found that DCTN activates caspase pathways leading to programmed cell death, which is a critical process in cancer therapy.
  • Comparison with Other Compounds : In comparative studies with other tetrahydronaphthalene derivatives, DCTN exhibited enhanced biological activity due to the presence of chlorine substituents, which may improve binding affinity to specific molecular targets involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The synthesis typically involves halogenation of a naphthalene precursor. A common approach includes:

Chlorination : Reacting naphthalene derivatives with chlorine gas (Cl₂) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) at 40–60°C to introduce chlorine atoms at the 1- and 7-positions .

Hydrogenation : Partial hydrogenation of the aromatic ring using H₂ and a palladium catalyst (e.g., Pd/C) under moderate pressure (1–3 atm) to yield the tetrahydro derivative .

  • Optimization Strategies :
  • Use controlled stoichiometry of Cl₂ to avoid over-chlorination.
  • Monitor reaction progress via GC-MS to detect intermediates and adjust catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • GC-MS : For purity assessment and molecular ion detection (expected m/z ≈ 216 for C₁₀H₁₀Cl₂).
  • NMR :
  • ¹H NMR : Signals at δ 1.5–2.5 ppm (tetrahydro ring protons) and δ 6.8–7.2 ppm (aromatic protons). Diastereotopic protons may split into complex multiplet patterns due to restricted rotation .
  • ¹³C NMR : Peaks near δ 30–40 ppm (saturated carbons) and δ 120–140 ppm (aromatic carbons).
  • XRD : To confirm molecular geometry and bond lengths, particularly Cl–C and C–C distances in the tetrahydronaphthalene backbone .

Q. What thermodynamic properties of this compound are critical for stability assessments in storage and reaction design?

  • Methodological Answer : Key thermodynamic parameters include:
PropertyValue (Literature)Source
ΔfH° (gas phase)~30.0 kJ/mol
Boiling Point (reduced P)~511.7 K at 0.973 bar
Heat Capacity (Cp, gas)~150 J/mol·K
  • Implications :
  • High ΔfH° suggests moderate stability; decomposition risks increase above 200°C.
  • Boiling point data guide distillation protocols for purification .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for halogenation of tetrahydronaphthalene derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare energy profiles of proposed pathways (e.g., radical vs. electrophilic chlorination). For example:
  • Electrophilic Pathway : Cl⁺ attack at electron-rich positions (1,7-sites) favored in polar solvents.
  • Radical Pathway : Initiation by UV light, forming Cl· radicals that abstract hydrogen before chlorination.
  • Validation : Match computed activation energies (ΔG‡) with experimental kinetic data. Discrepancies may arise from solvent effects or catalyst interactions not modeled .

Q. What strategies mitigate diastereomer formation during asymmetric synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) to favor a single diastereomer.
  • Temperature Control : Lower temperatures (e.g., –20°C) reduce kinetic competition between pathways.
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How should researchers address conflicting toxicity data for halogenated tetrahydronaphthalenes in environmental studies?

  • Methodological Answer :
  • Meta-Analysis Framework :

Data Aggregation : Compile studies using queries like "(halogenated tetrahydronaphthalene) AND (toxicity OR ecotoxicity)" across PubMed, TOXCENTER, and NTRL .

Source Evaluation : Prioritize peer-reviewed studies with standardized OECD test protocols.

Confounder Adjustment : Control for variables like isomer purity (e.g., 1,7- vs. 1,6-dichloro derivatives) and exposure duration .

  • Case Study : Discrepancies in LC₅₀ values may stem from differences in test organisms (e.g., Daphnia magna vs. Danio rerio) or metabolite profiling methods .

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